4-Ethynyl-1-phenyl-1H-pyrazole
Overview
Description
4-Ethynyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the first nitrogen atom The ethynyl group is attached to the fourth carbon atom of the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that pyrazole derivatives have been synthesized with antioxidant activity by incorporating specific functional groups onto the pyrazole ring . These derivatives may scavenge free radicals, inhibit lipid peroxidation, and modulate key antioxidant enzymes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been associated with various biological activities, including antioxidant activity
Biochemical Analysis
Biochemical Properties
4-Ethynyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, such as DNA replication and protein synthesis. These temporal effects are essential for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound has been found to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethynyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethynyl group into the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl
Properties
IUPAC Name |
4-ethynyl-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRHXHUVZXHAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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